molecular formula C15H15NO2 B13549849 3-Amino-2-(4-phenylphenyl)propanoic acid

3-Amino-2-(4-phenylphenyl)propanoic acid

Cat. No.: B13549849
M. Wt: 241.28 g/mol
InChI Key: UMPCPQUIFBGWLV-UHFFFAOYSA-N
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Description

3-Amino-2-(4-phenylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a biphenyl group attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-phenylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Formation of Intermediate: The biphenyl derivative undergoes a series of reactions, including halogenation and subsequent substitution reactions, to introduce the amino group.

    Final Product Formation: The intermediate is then subjected to further reactions, such as hydrolysis and decarboxylation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-phenylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the biphenyl group to more saturated forms.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Formation of biphenyl derivatives with reduced aromaticity.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-2-(4-phenylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl group can engage in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-2-propenoic acid
  • 3-Amino-2-(4-fluorophenyl)propanoic acid
  • 3-(4-联苯基)-2-氧代丙酸

Uniqueness

3-Amino-2-(4-phenylphenyl)propanoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amino acids and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-amino-2-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H15NO2/c16-10-14(15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)

InChI Key

UMPCPQUIFBGWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)C(=O)O

Origin of Product

United States

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